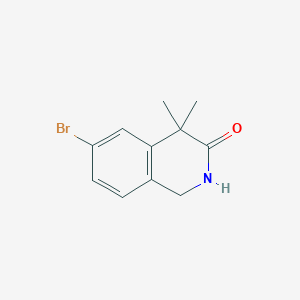6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
CAS No.: 1780774-37-9
Cat. No.: VC7219677
Molecular Formula: C11H12BrNO
Molecular Weight: 254.127
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1780774-37-9 |
|---|---|
| Molecular Formula | C11H12BrNO |
| Molecular Weight | 254.127 |
| IUPAC Name | 6-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
| Standard InChI | InChI=1S/C11H12BrNO/c1-11(2)9-5-8(12)4-3-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |
| Standard InChI Key | BWLVRXCQJZCBNM-UHFFFAOYSA-N |
| SMILES | CC1(C2=C(CNC1=O)C=CC(=C2)Br)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one belongs to the dihydroisoquinolinone family, which features a partially reduced isoquinoline backbone. The core structure consists of a benzene ring fused to a six-membered ring containing one nitrogen atom and a ketone group. Key substituents include:
-
Bromine at position 6, which enhances electrophilic reactivity and influences intermolecular interactions .
-
Two methyl groups at position 4, contributing to steric effects and modulating solubility .
The IUPAC name for this compound is 6-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one, reflecting its substitution pattern and oxidation state.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 254.12 g/mol | |
| Exact Mass | 253.008 Da | |
| XLogP3 | 2.95 | |
| Topological Polar Surface Area | 29.1 Ų |
Synthetic Methodologies
Conventional Routes
The synthesis of 6-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves multi-step protocols, including:
-
Friedel-Crafts Acylation: To construct the isoquinoline backbone .
-
Bromination: Electrophilic aromatic substitution using brominating agents like (N-bromosuccinimide) .
-
Reductive Amination: For introducing the dimethyl groups at position 4.
A silver-mediated radical phosphorylation/cyclization approach has also been reported for analogous dihydroisoquinolones, enabling the incorporation of phosphoryl groups while maintaining the bromo and methyl substituents .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | , CHCN, 80°C | 65–78 | |
| Bromination | , , CCl | 82 | |
| Methylation | , KCO | 90 |
Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
The observed ion at m/z 254.1231 aligns with the theoretical exact mass of 254.008 Da, confirming molecular integrity .
Biological Activities and Applications
Kinase Inhibition
Structural analogs of dihydroisoquinolinones exhibit inhibitory activity against kinases such as CDK2 and EGFR, suggesting potential anticancer applications. The bromine atom may enhance target binding through halogen bonding .
Antibacterial Properties
Preliminary studies on related compounds show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), though specific data for this derivative remain unreported.
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents, leveraging its rigid bicyclic framework .
Material Science
Brominated isoquinolinones are explored as ligands in luminescent metal-organic frameworks (MOFs), though applications remain experimental .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume